8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole
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Overview
Description
8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a sulfanyl group attached to the pyrimidoindole core.
Preparation Methods
The synthesis of 8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole involves multiple steps. One common method starts with the preparation of methyl 3-amino-1H-indole-2-carboxylates, which are then reacted with aryl isocyanates, aryl isothiocyanates, and cyanamides to form the pyrimidoindole derivatives . The reaction conditions typically involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer properties, with research indicating its ability to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . Additionally, it has applications in molecular docking studies and molecular dynamics simulations to evaluate its binding stability with target receptors .
Mechanism of Action
The mechanism of action of 8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as c-Met receptors. The compound binds to the active site of these receptors, inhibiting their activity and thereby preventing the proliferation of cancer cells . The exact pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with DNA synthesis and repair processes .
Comparison with Similar Compounds
Similar compounds to 8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole include other pyrimidoindole derivatives, such as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles. These compounds also exhibit anti-cancer properties but differ in their substituent groups, which can affect their potency and specificity . The unique combination of bromine, fluorophenyl, and sulfanyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H11BrFN3S |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
8-bromo-4-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C17H11BrFN3S/c18-11-3-6-14-13(7-11)15-16(22-14)17(21-9-20-15)23-8-10-1-4-12(19)5-2-10/h1-7,9,22H,8H2 |
InChI Key |
SANOHTPBDMNASD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)F |
Origin of Product |
United States |
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